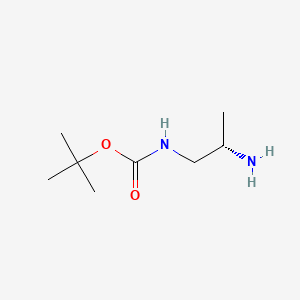
Doxepin-N-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxepin-N-β-D-Glucuronide is a glucuronide metabolite of Doxepin . Glucuronidation is a common pathway in human metabolism of drugs with a tertiary amine group . More than 30 N+ -glucuronide metabolites of xenobiotics have been identified in human urine . In particular, N+ -glucuronidation is a common phenomenon in the metabolism of H1 antihistamine and antidepressant drugs with an aliphatic tertiary amine group .
Synthesis Analysis
The synthesis of N-glucuronides involves the glucuronidation process. The cofactor UDPGA is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation . Alcohols, phenols, carboxylic acids, and amines can all be derivatized this way . The primary product is always the 1-glucuronide .Molecular Structure Analysis
The molecular structure of Doxepin-N-β-D-Glucuronide involves a quaternary ammonium–linked glucuronide metabolite (i.e., N+ -glucuronide) . The presence of both the carboxylic acid group and cationic center in their structure imparts physiochemical properties .Chemical Reactions Analysis
The chemical reactions involving Doxepin-N-β-D-Glucuronide are part of the glucuronidation process. This process involves the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Doxepin-N-β-D-Glucuronide involves the glucuronidation of Doxepin.", "Starting Materials": [ "Doxepin", "UDP-glucuronic acid" ], "Reaction": [ "Doxepin is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme", "The reaction results in the formation of Doxepin-N-β-D-Glucuronide" ] } | |
Número CAS |
1075185-73-7 |
Fórmula molecular |
C25H29NO7 |
Peso molecular |
455.507 |
Nombre IUPAC |
6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |
Clave InChI |
HIWVLLQQFXUDIX-GZTJUZNOSA-N |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



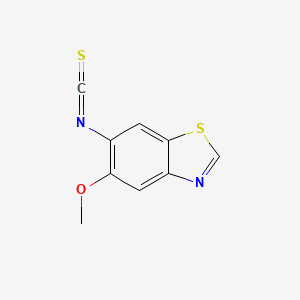
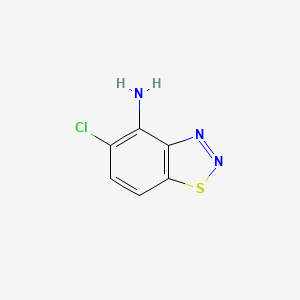


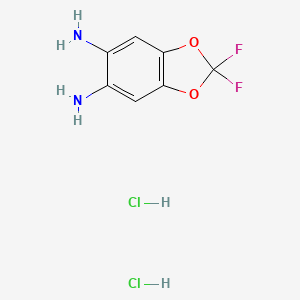
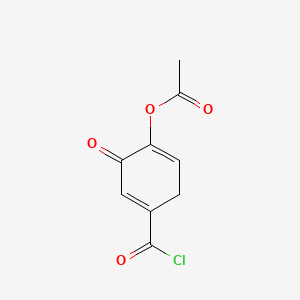
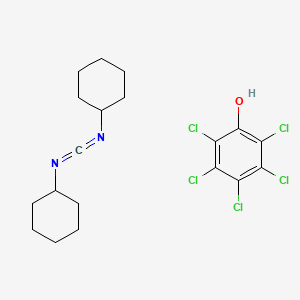
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
